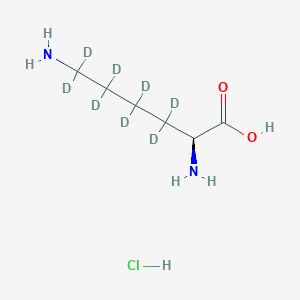

L-Lysine-3,3,4,4,5,5,6,6-D8 hcl

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

(2S)-2,6-diamino-3,3,4,4,5,5,6,6-octadeuteriohexanoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O2.ClH/c7-4-2-1-3-5(8)6(9)10;/h5H,1-4,7-8H2,(H,9,10);1H/t5-;/m0./s1/i1D2,2D2,3D2,4D2; | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVHLGVCQOALMSV-RLIARQKESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCN)CC(C(=O)O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([C@@H](C(=O)O)N)C([2H])([2H])C([2H])([2H])C([2H])([2H])N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Fundamental Principles of Stable Isotope Labeling with Deuterium in Biomedical Research

Theoretical Basis of Deuterium (B1214612) as a Non-Radioactive Tracer in Biological Systems

Deuterium, also known as heavy hydrogen, is a stable isotope of hydrogen with a nucleus containing one proton and one neutron. wikipedia.org This is in contrast to the most common hydrogen isotope, protium (B1232500) (¹H), which has only a proton in its nucleus. The presence of the neutron nearly doubles the mass of the deuterium atom compared to protium. wikipedia.org This significant mass difference is the primary reason for its utility as a tracer, as it can be easily detected and distinguished from endogenous (unlabeled) compounds using analytical techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. youtube.com

When a molecule is labeled with deuterium, one or more of its hydrogen atoms are replaced with deuterium atoms. clearsynth.com Despite this mass difference, deuterium-labeled compounds are chemically very similar to their non-labeled counterparts and generally retain their biochemical activity and selectivity. This chemical similarity allows them to participate in the same biochemical reactions and pathways as the natural molecules, effectively acting as a "spy" that can be tracked throughout a biological system. clearsynth.com The non-radioactive nature of deuterium makes it a safe alternative to radioactive isotopes like tritium (B154650) (³H) for studies in living organisms, including humans. tocris.comhwb.gov.in

Advantages of Deuterium Labeling for Investigating Biochemical Processes

The use of deuterium labeling in biomedical research offers several distinct advantages, making it a preferred method for a wide range of studies. These benefits stem from its unique physical and chemical properties.

| Advantage | Description | Supporting Evidence |

| Non-Radioactivity | Deuterium is a stable isotope and does not emit radiation, ensuring safety for in vivo studies in both animals and humans. tocris.comhwb.gov.in This allows for a broader range of applications, including in clinical research. nih.gov | The use of stable isotopes like deuterium is considered a non-invasive method to study metabolic pathways in living systems. tocris.com |

| High Sensitivity of Detection | The significant mass difference between deuterium and protium allows for highly sensitive and specific detection using mass spectrometry. This enables the quantification of labeled molecules even at very low concentrations. | Mass spectrometry can easily distinguish between deuterated and non-deuterated compounds. |

| Minimal Perturbation to Biological Systems | Deuterium-labeled compounds are chemically similar to their natural counterparts, meaning they generally do not alter the biological processes being studied. | Deuterium-labeled compounds typically maintain the biochemical activity and selectivity of the unlabeled molecule. |

| Versatility in Application | Deuterium labeling is used in various research areas, including drug metabolism and pharmacokinetic (DMPK) studies, proteomics, metabolomics, and environmental analysis. symeres.com | It helps in understanding how drugs are absorbed, distributed, metabolized, and excreted. clearsynth.com |

| Cost-Effectiveness | Compared to some other stable isotopes, deuterium can be a more economical choice for labeling studies. nih.gov | Heavy water (D₂O) is a relatively inexpensive source of deuterium for labeling experiments. nih.gov |

Isotopic Effects in Biological Systems Relevant to Deuterium Incorporation

While deuterium-labeled compounds are chemically similar to their unlabeled counterparts, the mass difference can lead to a phenomenon known as the kinetic isotope effect (KIE). wikipedia.orgwikipedia.org The KIE is the change in the rate of a chemical reaction when an atom in a reactant is replaced with one of its heavier isotopes. wikipedia.org

The bond between carbon and deuterium (C-D) is stronger than the bond between carbon and protium (C-H). wikipedia.org As a result, reactions that involve the breaking of a C-H bond will proceed at a slower rate when a C-D bond must be broken instead. This is known as a primary kinetic isotope effect. The magnitude of the KIE is typically expressed as the ratio of the reaction rate for the light isotope (kH) to the rate for the heavy isotope (kD). For deuterium, the KIE (kH/kD) can be significant, often ranging from 6 to 10. wikipedia.org

This effect can be both a challenge and an opportunity in biomedical research. In some quantitative studies, the KIE can lead to an underestimation of metabolic rates if not properly accounted for. nih.govnih.gov However, the KIE is also a powerful tool for investigating reaction mechanisms. symeres.comescholarship.org By measuring the KIE, researchers can determine whether the breaking of a specific C-H bond is a rate-limiting step in a reaction. nih.gov

Furthermore, the KIE has been intentionally exploited in drug design. By strategically placing deuterium atoms at metabolically vulnerable positions in a drug molecule, it is possible to slow down its metabolism, thereby increasing its half-life and potentially improving its therapeutic efficacy. wikipedia.orgacs.org

Synthetic Methodologies and Characterization of L Lysine 3,3,4,4,5,5,6,6 D8 Hcl

Chemical Synthesis Routes for Site-Specific Deuteration of L-Lysine

The chemical synthesis of L-Lysine-3,3,4,4,5,5,6,6-D8 HCl is a multi-step process that requires precise control to achieve site-specific deuteration. A common strategy involves the synthesis of a deuterated precursor, which is then converted to the final amino acid. One plausible route begins with the synthesis of deuterated ε-caprolactam.

The synthesis of ε-caprolactam, a key intermediate for lysine (B10760008) production, has been extensively studied. wikipedia.orgvalcogroup-valves.com A potential approach to introduce deuterium (B1214612) at the 3, 4, 5, and 6 positions would involve the deuteration of a suitable cyclohexanone (B45756) precursor. For instance, catalytic H-D exchange reactions on cyclohexanone in the presence of a deuterium source like D2O and a suitable catalyst could be employed. The resulting deuterated cyclohexanone can then be converted to the corresponding deuterated oxime. Subsequent Beckmann rearrangement of the deuterated oxime, a standard industrial process, would yield the deuterated ε-caprolactam. valcogroup-valves.com

Once deuterated ε-caprolactam is obtained, it can be hydrolyzed under acidic conditions to yield 6-aminohexanoic acid-d8. The final step involves the stereoselective amination at the α-position (C2) to introduce the second amino group and establish the L-configuration. This can be achieved through various methods, including enzymatic catalysis or asymmetric chemical synthesis, to yield L-Lysine-3,3,4,4,5,5,6,6-D8. Finally, treatment with hydrochloric acid affords the stable hydrochloride salt.

Another approach could involve the use of a deuterated starting material for the construction of the lysine backbone. For example, a deuterated C4 synthon could be coupled with a suitable C2 fragment to build the deuterated hexanoic acid chain, followed by the introduction of the amino groups. The stereochemistry at the α-carbon is a critical aspect of the synthesis, often addressed by using chiral catalysts or resolving agents.

Enzymatic Synthesis and Biocatalytic Approaches for Deuterium Incorporation

Enzymatic and biocatalytic methods offer a highly specific and environmentally benign alternative to chemical synthesis for the production of deuterated amino acids. The biosynthesis of L-lysine in microorganisms presents a promising avenue for the in vivo production of this compound.

The biosynthetic pathway of lysine has been well-elucidated in various bacteria, such as Corynebacterium glutamicum, which is used for the industrial production of L-lysine. nih.gov By cultivating such microorganisms in a growth medium where water (H2O) is replaced with deuterium oxide (D2O) and a deuterated carbon source is provided, it is possible to achieve extensive deuterium incorporation into the synthesized amino acids. The enzymes involved in the lysine biosynthetic pathway would utilize the deuterated precursors, leading to the formation of L-lysine with deuterium atoms at multiple positions. To achieve the specific labeling pattern of L-Lysine-3,3,4,4,5,5,6,6-D8, the selection of the deuterated carbon source and the specific metabolic pathways of the microorganism are crucial.

Furthermore, specific enzymes could potentially be employed for in vitro deuteration. For instance, enzymes capable of catalyzing H-D exchange reactions on the methylene (B1212753) groups of the lysine side chain could be utilized. While enzymes that specifically target the 3, 4, 5, and 6 positions of lysine are not commonly reported, the broad substrate specificity of some enzymes could be exploited. Additionally, lysine racemases, which interconvert L- and D-lysine, could potentially be used in a D2O environment to introduce deuterium at the α-position, although this would not lead to the desired side-chain labeling. nih.gov Research into novel enzymes with specific deuteration capabilities is an active area of investigation. nih.gov

Analytical Verification of Isotopic Purity and Enrichment for this compound

The accurate characterization of this compound is paramount to its application as an internal standard. This involves the confirmation of its chemical structure, the determination of its isotopic purity (the percentage of molecules that are deuterated), and the verification of the deuterium distribution within the molecule. Mass spectrometry and nuclear magnetic resonance spectroscopy are the primary analytical techniques for this purpose.

Mass Spectrometry-Based Methods for Isotopic Purity Assessment

High-resolution mass spectrometry (HR-MS), particularly when coupled with liquid chromatography (LC-MS), is a powerful tool for determining the isotopic purity of labeled compounds. nih.gov The mass spectrometer separates ions based on their mass-to-charge ratio (m/z). This compound will have a molecular weight that is 8 Daltons higher than its unlabeled counterpart.

By analyzing the mass spectrum, the relative abundance of the deuterated (M+8) and non-deuterated (M+0) species can be determined. The isotopic purity is calculated from the ratio of the peak area of the deuterated isotopologue to the sum of the peak areas of all isotopologues. It is important to also consider the presence of naturally occurring isotopes (e.g., 13C, 15N) which contribute to the M+1 and M+2 peaks of the unlabeled compound.

Table 1: Illustrative Mass Spectrometry Data for Isotopic Purity Assessment of L-Lysine-d8 HCl

| Isotopologue | Theoretical m/z (Monoisotopic) | Observed m/z | Relative Abundance (%) |

| L-Lysine HCl (M+0) | 182.0822 | 182.0825 | 1.5 |

| L-Lysine-d8 HCl (M+8) | 190.1325 | 190.1328 | 98.5 |

Note: The data in this table is for illustrative purposes and represents a hypothetical high-purity sample.

Tandem mass spectrometry (MS/MS) can provide further structural confirmation by fragmenting the parent ion and analyzing the resulting daughter ions. The fragmentation pattern of the deuterated lysine will differ from the unlabeled form, and the mass shifts in the fragment ions can help to confirm the location of the deuterium atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Distribution Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the precise location of the deuterium atoms within the L-Lysine molecule. While proton (¹H) NMR is used to observe the signals of hydrogen atoms, deuterium (²H) NMR can directly detect the deuterium nuclei.

In the ¹H NMR spectrum of this compound, the signals corresponding to the protons at the 3, 4, 5, and 6 positions will be absent or significantly reduced in intensity. researchgate.netresearchgate.net The remaining signals, such as those from the α-proton (C2) and the ε-amino group protons, will be present. The integration of these signals can provide a quantitative measure of the deuteration at the specified positions.

Carbon-13 (¹³C) NMR spectroscopy is also highly informative. The carbon atoms bonded to deuterium will exhibit a characteristic multiplet splitting pattern due to the C-D coupling, and their chemical shifts will be slightly upfield compared to the corresponding carbons in the unlabeled molecule. This provides definitive evidence for the location of the deuterium labels.

Table 2: Representative ¹H NMR Chemical Shifts for L-Lysine in D₂O

| Proton Position | Unlabeled L-Lysine (ppm) | Expected for L-Lysine-d8 (ppm) |

| α-H (C2) | ~3.7 | Present |

| β-H₂ (C3) | ~1.9 | Absent |

| γ-H₂ (C4) | ~1.5 | Absent |

| δ-H₂ (C5) | ~1.7 | Absent |

| ε-H₂ (C6) | ~3.0 | Absent |

Note: Chemical shifts are approximate and can vary with pH and concentration. The table illustrates the expected absence of signals in the deuterated compound.

By combining the information from both mass spectrometry and NMR spectroscopy, a comprehensive characterization of this compound can be achieved, ensuring its suitability for its intended applications.

Applications of L Lysine 3,3,4,4,5,5,6,6 D8 Hcl in Quantitative Proteomics

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) Methodologies

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a robust and widely used metabolic labeling strategy for accurate protein quantification. nih.govspringernature.com The method involves replacing a standard "light" amino acid in the cell culture medium with a "heavy," non-radioactive, stable isotope-labeled counterpart. springernature.com As cells grow and divide, they incorporate these heavy amino acids into their newly synthesized proteins. nih.govspringernature.com This in vivo labeling approach allows for the direct comparison of protein abundances between different cell populations with minimal experimental error, as the samples are combined at an early stage. nih.gov

Principles of SILAC for Relative Protein Quantification utilizing Deuterated Lysine (B10760008)

The fundamental principle of SILAC lies in creating a detectable mass shift in peptides containing the labeled amino acid. springernature.com For relative protein quantification, two populations of cells are cultured in media that are identical except for the isotopic form of a specific amino acid, such as lysine. fishersci.com One population is grown in a "light" medium containing natural lysine, while the other is grown in a "heavy" medium containing a stable isotope-labeled lysine, like L-Lysine-3,3,4,4,5,5,6,6-D8 HCl.

After a sufficient number of cell divisions to ensure near-complete incorporation of the labeled amino acid, the two cell populations can be subjected to different experimental conditions. nih.govfishersci.com The cell lysates are then combined, and the proteins are digested, typically with trypsin, which cleaves specifically at the C-terminus of lysine and arginine residues. nih.govnih.gov This ensures that most resulting peptides will contain at least one labeled amino acid.

When the peptide mixture is analyzed by mass spectrometry, the peptides from the "light" and "heavy" populations will appear as pairs of peaks separated by a specific mass difference corresponding to the mass of the incorporated isotopes. In the case of this compound, this mass difference is 8 Daltons (Da). The ratio of the intensities of these paired peaks directly reflects the relative abundance of the corresponding protein in the two cell populations. nih.gov

Experimental Design for Duplex and Multiplex SILAC Experiments with this compound

The versatility of SILAC allows for various experimental designs, including duplex and multiplex analyses.

Duplex SILAC: This is the most straightforward SILAC experiment, comparing two distinct cell populations. For instance, a control cell line would be cultured in a "light" medium, while a treated or genetically modified cell line would be cultured in a "heavy" medium containing this compound. After the experimental treatment, the cell lysates are combined, processed, and analyzed by mass spectrometry to quantify the relative changes in protein expression between the two conditions.

Multiplex SILAC: The power of SILAC can be extended to compare more than two conditions simultaneously in a multiplex experiment. nih.govnih.gov This is achieved by using different isotopic forms of the same amino acid. For example, a three-plex experiment could involve:

A "light" population (unlabeled lysine).

A "medium" population labeled with L-Lysine-d4. nih.gov

A "heavy" population labeled with this compound.

This allows for the simultaneous comparison of three different states, such as a control, a low-dose treatment, and a high-dose treatment, within a single mass spectrometry run. This reduces inter-sample variability and increases the throughput of quantitative proteomic studies. nih.gov

Table 1: Example of a 3-Plex SILAC Experimental Design

| Cell Population | Lysine Isotope | Mass Shift (Da) | Experimental Condition |

| Population 1 | L-Lysine (light) | 0 | Control |

| Population 2 | L-Lysine-d4 (medium) | 4 | Treatment A |

| Population 3 | L-Lysine-d8 (heavy) | 8 | Treatment B |

Dynamic Proteomics and Protein Turnover Rate Determination

Understanding the dynamic nature of the proteome is crucial for elucidating cellular function. Proteins are in a constant state of synthesis and degradation, and the balance of these processes, known as protein turnover, dictates the cellular protein landscape. nih.govnih.gov this compound is instrumental in studying these dynamics.

Pulse-Chase Labeling Strategies for Measuring Protein Synthesis and Degradation Kinetics

Pulse-chase experiments are a classic technique for studying the fate of molecules over time. nih.gov In the context of proteomics, a "pulse" of labeled amino acid, such as this compound, is introduced into the cell culture medium for a short period. nih.gov During this pulse, newly synthesized proteins incorporate the heavy lysine. nih.gov

Following the pulse, the heavy medium is replaced with a "chase" medium containing an excess of unlabeled ("light") lysine. nih.gov This prevents further incorporation of the heavy label. By collecting and analyzing cell samples at various time points during the chase period, researchers can track the disappearance of the heavy-labeled proteins. The rate of disappearance provides a direct measure of the protein's degradation rate. nih.gov Conversely, the rate of incorporation of the heavy label during the pulse phase reflects the rate of protein synthesis.

Modeling Protein Turnover from Deuterium (B1214612) Incorporation and Washout

The data obtained from pulse-chase experiments with deuterated lysine can be used to mathematically model protein turnover rates. nih.govbiorxiv.org The incorporation of deuterium from this compound into newly synthesized proteins and its subsequent washout (dilution) through degradation and cell division can be fitted to kinetic models. nih.gov

Typically, the fractional abundance of the heavy-labeled peptide is plotted against time. The rate of increase during the pulse and the rate of decrease during the chase can be fitted to exponential decay or more complex models to calculate the protein's half-life, which is the time it takes for half of the protein to be degraded. nih.govnih.gov These models can account for factors such as cell growth rate to provide accurate measurements of protein synthesis and degradation constants. nih.gov

Table 2: Representative Protein Turnover Data

| Protein | Function | Half-life (hours) |

| Cyclin B1 | Cell cycle regulation | ~1 |

| GAPDH | Glycolysis | ~80 |

| Actin | Cytoskeleton | >100 |

Note: The half-life values are illustrative and can vary depending on the cell type and conditions.

Cell-Specific Proteome Labeling Approaches in Heterogeneous Cell Populations

Many biological systems consist of multiple interacting cell types. Studying the proteome of a specific cell type within such a heterogeneous population presents a significant challenge. SILAC-based approaches using deuterated lysine can be adapted to address this.

One strategy involves genetically modifying a specific cell type to express an enzyme that allows it to utilize a precursor of the labeled amino acid, while other cell types in the co-culture cannot. nih.gov For example, one cell type could be engineered to synthesize L-Lysine from a deuterated precursor, effectively labeling its entire proteome with heavy lysine. When co-cultured with other cell types in a lysine-free medium supplemented with the deuterated precursor, only the engineered cells will incorporate the label. nih.gov

This cell-type-specific labeling allows for the identification and quantification of proteins originating from a particular cell population within a complex mixture. nih.gov This has profound implications for studying cell-cell communication, developmental processes, and disease pathogenesis where different cell types play distinct roles. nih.gov

Enzymatic Conversion of Deuterated Lysine Precursors for Cell-Specific Labeling

The functionality of the CTAP methodology is entirely dependent on the specific and efficient enzymatic conversion of lysine precursors into L-lysine within the target cells. nih.gov The selection and engineering of these enzymes are crucial for the success of the labeling strategy. Two key enzymes have been prominently used and optimized for this purpose: diaminopimelate decarboxylase (DDC) and lysine racemase (Lyr). nih.gov

Diaminopimelate decarboxylase (DDC) catalyzes the conversion of meso-2,6-diaminopimelate (DAP) into L-lysine. nih.gov Lysine racemase (Lyr), on the other hand, converts D-lysine into L-lysine. nih.gov By expressing one of these enzymes in a specific cell type, that population is conferred with the ability to proliferate using the corresponding precursor (DAP or D-lysine) supplied in the medium. nih.gov When isotopically labeled precursors are used, such as those that produce heavy (+8 Da) L-lysine (e.g., L-Lysine-3,3,4,4,5,5,6,6-D8), the proteome of the enzyme-expressing cells becomes isotopically tagged. nih.gov

A critical challenge identified in early CTAP studies was the secretion of the labeling enzymes into the culture medium. nih.gov For instance, wild-type lysine racemase from P. mirabilis was found to be prolifically secreted from eukaryotic cells, leading to the extracellular conversion of the labeled precursor. This compromises the cell-specificity of the labeling by allowing neighboring, non-transgenic cells to take up the heavy L-lysine produced in the medium. nih.gov

To overcome this, researchers have engineered these enzymes to ensure they remain inside the cell. nih.gov A primary finding was that DDC enzymes from the Mycobacterium genus provide excellent DAP-dependent proliferation in eukaryotic cells. nih.gov For lysine racemase, optimization involved removing the putative signal peptide and adding a C-terminal KDEL motif, which acts as an endoplasmic reticulum retention signal. nih.gov This modified enzyme, LyrM37-KDEL, was shown to be an effective intracellular enzyme for CTAP, conferring efficient cell proliferation and enabling high-fidelity, cell-specific isotopic labeling in long-term, continuous co-cultures without the need for daily media exchange. nih.gov

The table below summarizes the key enzymes and their properties for use in CTAP.

| Enzyme | Gene Origin | Substrate | Product | Key Optimization | Labeling Efficiency |

| Diaminopimelate Decarboxylase (DDC) | Mycobacterium tuberculosis | meso-2,6-diaminopimelate (DAP) | L-Lysine | Addition of KDEL motif for intracellular retention (DDCM.tub-KDEL) | High cell-specific labeling fidelity nih.gov |

| Lysine Racemase (Lyr) | Proteus mirabilis | D-Lysine | L-Lysine | Removal of signal peptide and addition of KDEL motif (LyrM37-KDEL) | ~90% cell-specific isotopic labeling after 10 days of co-culture nih.gov |

This optimized enzyme pairing allows for stable, continuous, and highly specific labeling, enabling detailed studies of cell-specific signaling and phosphoproteomes in uninterrupted co-culture experiments. nih.gov

Tracing Lysine Catabolic Pathways Using Deuterium Labeling

The breakdown of lysine, or catabolism, is a crucial process for cellular energy and the synthesis of other molecules. By introducing this compound into a biological system, scientists can meticulously follow the fate of the deuterium-labeled carbon skeleton as it is processed through different degradation routes.

In many organisms, including mammals, lysine is primarily catabolized through the saccharopine pathway, which is predominantly active in the liver mitochondria. nih.gov This pathway converts lysine into acetyl-CoA, a central molecule in energy metabolism. nih.gov Another significant route for lysine degradation, particularly in plants and some microorganisms, is the pipecolate pathway. scispace.com

The use of this compound allows for the unambiguous tracing of these pathways. When this labeled lysine is introduced, the subsequent intermediates and end products of both the saccharopine and pipecolate pathways will contain the deuterium label, confirming the activity and contribution of each route. For instance, in studies of organisms like Pseudomonas putida, isotopically labeled L-lysine has been instrumental in demonstrating the simultaneous operation of two different lysine catabolism pathways. scispace.com

A primary advantage of using this compound is the ability to identify and confirm the structure of intermediate metabolites. As the labeled lysine is metabolized, the deuterium atoms are carried over to the subsequent molecules in the pathway. When cell extracts are analyzed using techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS), these deuterated intermediates can be readily distinguished from the unlabeled endogenous pool due to their higher mass. nih.gov

The specific placement of deuterium atoms in this compound means that the entire carbon backbone that is retained through the initial stages of catabolism will carry the +8 Dalton mass shift. This allows for the confident identification of key intermediates.

| Intermediate Metabolite (Saccharopine Pathway) | Unlabeled Monoisotopic Mass (Da) | Expected Labeled Monoisotopic Mass (Da) with D8 Label | Mass Shift (Da) |

| L-Lysine | 146.1055 | 154.1557 | +8 |

| Saccharopine | 276.1634 | 284.2136 | +8 |

| L-α-Aminoadipate-δ-semialdehyde | 159.0841 | 167.1343 | +8 |

| L-α-Aminoadipic acid | 161.0637 | 169.1139 | +8 |

Tracing Lysine Anabolic Pathways and Biosynthesis

Beyond its breakdown, lysine is a fundamental building block for the synthesis of proteins and other vital molecules. This compound is an invaluable tool for studying these anabolic processes. When cells are cultured in a medium containing this labeled amino acid, it is incorporated into newly synthesized proteins.

This incorporation can be quantified using mass spectrometry-based proteomic techniques. By measuring the ratio of heavy (deuterated) to light (unlabeled) lysine in peptides from protein digests, researchers can determine the rate of protein synthesis and turnover. This method, an adaptation of Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), provides a dynamic view of the proteome. The 8-Dalton mass difference introduced by this compound allows for clear separation and quantification of the labeled and unlabeled peptide signals in the mass spectrum.

Quantitative Metabolic Flux Analysis (MFA)

Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of metabolic reactions within a cell. The use of stable isotope tracers is central to MFA, providing the necessary data to resolve the intricate network of cellular metabolism.

In MFA, a labeled substrate like this compound is introduced into a biological system at a metabolic steady state. The tracer is then metabolized, and its deuterium atoms are distributed throughout the metabolic network. By measuring the isotopic labeling patterns of various intracellular metabolites, particularly those downstream of lysine metabolism, a computational model can be used to estimate the fluxes through the relevant pathways.

Deuterated tracers offer the advantage of being non-radioactive and can be detected with high sensitivity by mass spectrometry. The mass isotopomer distribution (the relative abundance of molecules with different numbers of isotopic labels) in the measured metabolites provides the constraints needed to solve for the unknown metabolic fluxes in the model.

The catabolism of lysine eventually leads to intermediates that enter central carbon metabolism, such as acetyl-CoA. When this compound is used as a tracer, the deuterium atoms can be tracked into the tricarboxylic acid (TCA) cycle and other connected pathways.

The pattern of deuterium labeling in TCA cycle intermediates and their derivatives (e.g., other amino acids) is directly related to the metabolic fluxes. For example, the extent to which deuterium from lysine is incorporated into glutamate (B1630785) (which is related to the TCA cycle intermediate α-ketoglutarate) can reveal the flux through the saccharopine pathway relative to other pathways that produce α-ketoglutarate. By analyzing the mass isotopomer distributions of multiple downstream metabolites, a comprehensive picture of cellular metabolic activity can be constructed.

| Downstream Metabolite | Potential Labeling from L-Lysine-D8 Catabolism | Implication for Flux Analysis |

| Acetyl-CoA | Deuterated | Indicates the flux of lysine into the TCA cycle. |

| Citrate | Deuterated | Reflects the entry of lysine-derived acetyl-CoA into the TCA cycle. |

| α-Ketoglutarate | Deuterated | Shows the flow of carbon from lysine through the initial stages of the TCA cycle. |

| Glutamate | Deuterated | The degree of labeling provides a measure of the contribution of lysine catabolism to the glutamate pool. |

An in-depth examination of this compound, a deuterated stable isotope of the essential amino acid L-lysine, reveals its critical role in advancing metabolic research. This isotopically labeled compound serves as a powerful tracer in sophisticated analytical studies, enabling precise elucidation of metabolic pathways and the kinetics of amino acid interconversion. Its use is particularly prominent in metabolic flux analysis and kinetic studies, where it provides detailed insights into the complex dynamics of lysine metabolism.

Applications of L Lysine 3,3,4,4,5,5,6,6 D8 Hcl in Nuclear Magnetic Resonance Nmr Spectroscopy

Biomolecular NMR for Probing Protein Structure and Dynamics

Biomolecular NMR spectroscopy is a versatile technique that provides insights into the three-dimensional structure and internal motions of proteins in solution, closely mimicking their native environment. youtube.com The use of isotopically labeled compounds, such as L-Lysine-d8 HCl, is a cornerstone of modern biomolecular NMR. isotope.com By selectively introducing deuterium (B1214612), researchers can simplify complex proton spectra and overcome challenges associated with spectral overlap, a common issue in large proteins. nih.govnih.gov

The incorporation of L-Lysine-d8 HCl into a protein allows for the specific observation of lysine (B10760008) residues, which are frequently involved in critical biological processes like protein-protein interactions, enzyme catalysis, and post-translational modifications. nih.govnationalmaglab.org For instance, the dynamics of lysine side-chain amino groups are crucial for the function of proteins like ubiquitin, where they play a key role in signaling pathways. nationalmaglab.orgacs.org NMR studies utilizing labeled lysine can elucidate these dynamic processes on a wide range of timescales, from picoseconds to seconds, providing a comprehensive picture of protein function. acs.orgnih.gov

Deuterium Labeling for Enhancing NMR Spectral Resolution and Sensitivity

A primary challenge in the NMR study of large proteins is the severe spectral overlap and rapid signal decay caused by extensive proton-proton dipolar couplings. nih.gov Deuterium labeling, including the use of L-Lysine-d8 HCl, effectively mitigates these issues. Replacing protons with deuterons along the lysine side chain dramatically reduces the number of strong dipolar interactions, leading to significantly narrower linewidths and improved spectral resolution. cambridge.orgnih.gov This simplification of the spectrum makes it possible to resolve and assign individual resonance signals that would otherwise be indistinguishable. nih.gov

Furthermore, deuterium labeling can enhance the sensitivity of certain NMR experiments. While direct detection of deuterium is possible, its indirect effects on neighboring nuclei like ¹³C and ¹⁵N are often exploited. sigmaaldrich.comresearchgate.net The reduced relaxation rates of these nuclei in a deuterated environment can lead to stronger signals in multidimensional correlation experiments. This is particularly advantageous for techniques like Transverse Relaxation-Optimized Spectroscopy (TROSY), which are designed for the study of high-molecular-weight systems. nih.govpnas.org The strategic use of deuterium labeling, therefore, pushes the size limits of proteins amenable to detailed NMR analysis. cambridge.org

Investigation of Lysine Side-Chain Dynamics and Conformational Exchange using Deuterium NMR

The flexible side chain of lysine plays a vital role in molecular recognition and catalysis. Deuterium NMR provides a powerful means to investigate the dynamics of this side chain with high precision. By analyzing the relaxation properties of the deuterium nuclei in L-Lysine-d8 HCl incorporated into a protein, researchers can characterize the rates and amplitudes of motion at different positions along the aliphatic chain. nationalmaglab.orgacs.org

These studies can reveal how the lysine side chain explores different conformations, a process known as conformational exchange. acs.org Such dynamic information is crucial for understanding how proteins bind to their targets and carry out their functions. For example, deuterium NMR has been used to study the mobility of leucine (B10760876) side chains in peptides adsorbed to surfaces, demonstrating how proximity to a surface can restrict motion. nih.gov Similar principles apply to the study of lysine side chains within the folded structure of a protein or when interacting with other molecules. The ability to probe these subtle motions provides a deeper understanding of the energetic landscape that governs protein function. acs.org

Application in Solid-State NMR for Structural Characterization of Biomolecules

Solid-state NMR (ssNMR) is an indispensable technique for studying the structure of biomolecules that are not amenable to solution NMR or X-ray crystallography, such as large protein aggregates, membrane proteins, and amyloid fibrils. nih.gov Deuterium labeling, including the use of L-Lysine-d8 HCl, plays a crucial role in enhancing the quality of ssNMR spectra. nih.govrsc.org

In ssNMR, broad spectral lines arising from strong dipolar couplings and chemical shift anisotropy are a major obstacle. Perdeuteration, or the replacement of most protons with deuterons, is a common strategy to overcome this limitation. rsc.org However, selective deuteration using compounds like L-Lysine-d8 HCl offers a more targeted approach. By deuterating only the lysine side chains, specific regions of the protein can be probed without the complications of incomplete proton back-exchange that can occur with full deuteration. rsc.org

This approach simplifies the spectra and facilitates the determination of structural restraints, such as distances between atoms, which are essential for calculating a three-dimensional structure. nih.gov Deuterium ssNMR has been successfully applied to study the dynamics of organic molecules within crystalline frameworks and the structure of peptides and proteins in membrane environments. acs.orgnih.govnih.govresearchgate.net The use of L-Lysine-d8 HCl in ssNMR, therefore, opens up new avenues for the structural characterization of complex and challenging biological systems.

Interactive Data Table: Properties of L-Lysine-3,3,4,4,5,5,6,6-D8 HCl

| Property | Value |

| Chemical Formula | C₆H₇D₈ClN₂O₂ |

| Molecular Weight | 190.71 g/mol |

| Deuterium Incorporation | ≥98% |

| CAS Number | 1219804-97-6 |

Investigation of Kinetic Isotope Effects Kies with L Lysine 3,3,4,4,5,5,6,6 D8 Hcl

Theoretical Underpinnings of Deuterium (B1214612) Kinetic Isotope Effects in Biochemical Reactions

The kinetic isotope effect is a phenomenon where the rate of a chemical reaction changes when an atom in a reactant is replaced with one of its heavier isotopes. wikipedia.org The effect, expressed as the ratio of the rate constant for the light isotopologue (kL) to that of the heavy one (kH), arises from the differences in the zero-point vibrational energies of chemical bonds. libretexts.orgprinceton.edu

A bond to a heavier isotope, such as a carbon-deuterium (C-D) bond, has a lower zero-point energy than the corresponding carbon-hydrogen (C-H) bond. Consequently, more energy is required to break a C-D bond than a C-H bond, which can lead to a slower reaction rate for the deuterated substrate. libretexts.org This change in rate provides profound insights into the reaction mechanism.

KIEs are broadly classified into two categories:

Primary Kinetic Isotope Effects (PKIEs): These are observed when the bond to the isotopically substituted atom is broken or formed in the rate-determining step of the reaction. princeton.edu For deuterium, a normal primary KIE (kH/kD) is typically in the range of 2 to 7. A large PKIE value is strong evidence that C-H bond cleavage is a rate-limiting part of the catalytic cycle. libretexts.org

Secondary Kinetic Isotope Effects (SKIEs): These occur when the isotopically substituted bond is not broken or formed during the reaction but is located at or near the reaction center. wikipedia.orgprinceton.edu SKIEs are generally much smaller, with values typically ranging from 0.8 to 1.4. wikipedia.org They report on changes in the steric environment or hybridization state of the labeled carbon atom as the reaction proceeds from the ground state to the transition state. An inverse SKIE (kH/kD < 1) suggests a more sterically constrained transition state or a change from sp2 to sp3 hybridization, while a normal SKIE (kH/kD > 1) indicates a less constrained environment or a change from sp3 to sp2 hybridization. princeton.edu

The specific deuteration pattern of L-Lysine-3,3,4,4,5,5,6,6-D8 makes it suitable for probing both primary and secondary KIEs, depending on the enzyme under investigation.

Application in Elucidating Enzyme Reaction Mechanisms

The use of L-Lysine-3,3,4,4,5,5,6,6-D8 HCl allows researchers to dissect the catalytic mechanisms of enzymes that recognize and process lysine (B10760008). By comparing the reaction kinetics of the natural lysine substrate with its D8-labeled counterpart, one can uncover details about the transition state and identify which steps in the reaction are the slowest.

The type of KIE observed with this compound depends entirely on the enzyme's function.

Primary KIEs: For an enzyme like a lysine hydroxylase that directly abstracts a hydrogen atom from one of the side-chain carbons (C3, C4, C5, or C6), a primary KIE would be expected. For instance, a recently discovered lysine 5-hydroxylase (K5H) catalyzes the formation of (2S, 5R)-5-hydroxylysine. chemrxiv.org This reaction involves the cleavage of a C-H bond at the C5 position. A KIE study using this compound with K5H would be expected to yield a large, normal KIE if this C-H bond cleavage is part of the rate-determining step.

Secondary KIEs: For enzymes that modify the ε-amino group of lysine, such as lysine methyltransferases or demethylases, the deuterated bonds in this compound are not directly broken. nih.gov In this case, a secondary KIE might be observed. The magnitude of this SKIE would provide information about conformational changes in the lysine side chain upon binding to the active site and during the transition state of the methyl transfer reaction. A normal SKIE might suggest the side chain becomes less constrained in the transition state, whereas an inverse SKIE would imply a more tightly packed or ordered conformation.

| Enzyme Type | Site of Action | Expected KIE Type | Hypothetical kH/kD Value | Mechanistic Interpretation |

|---|---|---|---|---|

| Lysine 5-Hydroxylase (e.g., K5H) | C5-H Bond | Primary | ~5.0 | C-H bond cleavage at the C5 position is a major rate-limiting step. |

| Lysine Methyltransferase (e.g., SETD8) | ε-Amino Group | Secondary | ~1.1 | The lysine side chain becomes slightly less constrained (more freedom of motion) in the transition state. |

| Lysine Demethylase (e.g., LSD1) | ε-Amino Group | Secondary | ~0.9 | The lysine side chain is more conformationally restricted or ordered within the active site during the transition state. |

Secondary KIEs provide subtle but crucial details about the geometry of the transition state. For a lysine methyltransferase, an inverse secondary KIE (kH/kD < 1) would support a highly organized and sterically demanding SN2-type transition state, where the lysine side chain must adopt a specific, rigid conformation to ensure proper alignment of the ε-amino group with the methyl donor, S-adenosyl-l-methionine (SAM). pnas.orgpnas.org This information complements data from KIE studies using labeled SAM, providing a more complete picture of the transition state structure from the perspective of both the methyl donor and the acceptor substrate.

Advanced Methodologies and Future Directions in L Lysine 3,3,4,4,5,5,6,6 D8 Hcl Research

Integration of Stable Isotope Tracing with Multi-Omics Data Analysis (Proteomics, Metabolomics, Transcriptomics)

The integration of stable isotope tracing using L-Lysine-D8 HCl with multi-omics platforms provides a dynamic and comprehensive view of cellular physiology. This approach allows researchers to trace the fate of lysine (B10760008) through various metabolic and biosynthetic pathways, linking changes in the proteome, metabolome, and transcriptome.

Proteomics: In proteomics, L-Lysine-D8 HCl is a cornerstone of quantitative techniques like Stable Isotope Labeling by/with Amino acids in Cell culture (SILAC). Although SILAC traditionally uses isotopes such as ¹³C or ¹⁵N, the principles are directly applicable to deuterium (B1214612) labeling. nih.gov Cells are cultured in a medium where natural lysine is replaced with L-Lysine-D8 HCl. nih.gov As new proteins are synthesized, they incorporate this "heavy" lysine. By mixing protein lysates from cells grown in "heavy" and "light" (natural lysine) media, the relative abundance of thousands of proteins can be accurately quantified using mass spectrometry. nih.gov This method is invaluable for studying changes in protein expression in response to various stimuli or in different disease states. For instance, a study on Saccharomyces cerevisiae utilized heavy arginine (Arg10) and lysine (Lys8) to achieve complete in vivo labeling for quantitative proteomic analysis, demonstrating the feasibility of this approach in prototrophic organisms. nih.gov

Metabolomics: In metabolomics, L-Lysine-D8 HCl is used to trace the metabolic fate of lysine. Lysine is an essential amino acid, and its degradation pathway is crucial for various cellular functions. nih.gov By introducing L-Lysine-D8 HCl into a biological system, researchers can track the appearance of the deuterium label in downstream metabolites such as saccharopine and 2-aminoadipic acid. nih.gov This provides direct evidence of pathway activity and flux. Studies have shown that metabolites of the lysine degradation pathway are associated with conditions like type 2 diabetes and cardiovascular disease, highlighting the importance of tracing this pathway. nih.gov

Transcriptomics: While stable isotope labeling does not directly measure transcript levels, integrating proteomics and metabolomics data from L-Lysine-D8 HCl tracing experiments with transcriptomic data (e.g., from RNA-Seq) can provide a more complete picture of cellular regulation. For example, if the incorporation of L-Lysine-D8 HCl into specific proteins is altered, transcriptomic analysis can reveal whether these changes are due to transcriptional regulation of the corresponding genes. A study on lysine deprivation in 3T3-L1 cells combined transcriptome analysis with the study of adipogenesis, revealing key pathways affected by lysine availability. cdnisotopes.com

Development of Novel Analytical Platforms for Deuterated Lysine and its Metabolites

The accurate detection and quantification of L-Lysine-D8 HCl and its labeled metabolites are paramount. This has driven the development of sophisticated analytical platforms, primarily centered around mass spectrometry.

High-Resolution Mass Spectrometry Techniques for Isotope Quantification

High-resolution mass spectrometry (HRMS), particularly with instruments like the Orbitrap, is essential for resolving the isotopic signatures of deuterated compounds. The precise mass difference between the natural and the D8-labeled lysine allows for their unambiguous identification and quantification. HRMS can accurately measure the mass-to-charge ratio (m/z) of the intact labeled peptides in proteomics or the labeled metabolites, enabling the calculation of incorporation efficiency and relative abundance. nih.gov A method for quantifying carboxymethyl lysine (a lysine modification) in plasma utilized an Orbitrap Exactive mass spectrometer, demonstrating the power of HRAM MS for such analyses. nih.gov

Hyphenated Techniques (e.g., GC-MS, LC-MS) for Comprehensive Metabolite Profiling

Hyphenated techniques, which couple a separation method with mass spectrometry, are the workhorses for analyzing complex biological samples.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS, and particularly its tandem version (LC-MS/MS), is a widely used technique for analyzing amino acids and their metabolites. It offers high sensitivity and selectivity without the need for derivatization in many cases. nih.gov A study developed an LC-MS/MS method for the simultaneous detection of several lysine metabolites in mouse plasma, showcasing its utility in monitoring lysine degradation. nih.gov The method was validated for linearity, limits of detection (LOD), and limits of quantification (LOQ), providing a robust platform for tracer studies with L-Lysine-D8 HCl. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another powerful technique, though it often requires chemical derivatization of the analytes to make them volatile. nih.gov Derivatization protocols, for instance using methyl chloroformate or N-methyl-N-tert(butyldimethylsilyl)trifluoroacetamide (MTBSTFA), have been developed for the analysis of amino acids, including lysine. nih.govresearchgate.net GC-MS can provide excellent chromatographic separation and sensitive detection, making it suitable for quantifying L-Lysine-D8 HCl and its metabolites in various biological matrices. nih.govresearchgate.net

Table 1: Comparison of Analytical Platforms for L-Lysine-D8 HCl Analysis

| Technique | Sample Preparation | Analytes | Advantages | Limitations |

|---|---|---|---|---|

| HRMS (e.g., Orbitrap) | Minimal for direct infusion, standard for chromatography | Intact proteins, peptides, metabolites | High mass accuracy and resolution, accurate isotope pattern analysis | Higher instrument cost |

| LC-MS/MS | Often simple extraction and filtration | Polar and non-volatile metabolites, peptides | High sensitivity and selectivity, no derivatization needed for many compounds | Matrix effects can suppress ionization |

| GC-MS | Derivatization required to increase volatility | Volatile and semi-volatile metabolites | Excellent separation efficiency, established libraries for identification | Derivatization adds complexity and potential for artifacts |

Application in In Vitro and In Vivo Research Models for Mechanistic Studies

L-Lysine-D8 HCl is a versatile tool applicable to both simplified in vitro systems and complex in vivo models, enabling detailed mechanistic investigations.

In Vitro Models: In cell culture, L-Lysine-D8 HCl can be used to study the metabolic response of specific cell types to various treatments or genetic modifications. For example, researchers can investigate how cancer cells rewire their lysine metabolism to support rapid proliferation. The use of cell-specific labeling enzymes can further enhance the resolution of these studies in co-culture systems, allowing for the analysis of cell-cell communication. nih.gov Studies have also used in vitro models to examine the effects of lysine oxidation products on cellular health, a process that can be traced using L-Lysine-D8 HCl. nih.gov

In Vivo Models: In animal models, L-Lysine-D8 HCl can be administered to trace the whole-body metabolism of lysine. This allows for the study of inter-organ metabolic fluxes and how they are altered in diseases such as diabetes or in response to dietary changes. nih.gov For instance, after intraperitoneal injection of L-lysine in mice, the time course of its degradation can be monitored by analyzing plasma samples for labeled metabolites. nih.gov This provides valuable insights into the dynamics of metabolic pathways in a living organism.

Computational and Bioinformatics Tools for Large-Scale Deuterium Labeling Data Analysis

The large and complex datasets generated from stable isotope tracing experiments necessitate the use of specialized computational and bioinformatics tools for efficient and accurate analysis.

The general workflow for analyzing data from deuterium labeling experiments involves several steps, from raw data processing to biological interpretation. A comprehensive tool for analyzing hydrogen-deuterium exchange mass spectrometry (HDX-MS) data, which shares principles with the analysis of L-Lysine-D8 HCl data, would typically perform peptide identification, peak assignment, calculation of deuterium incorporation, and statistical analysis. nih.govnih.gov

Several software packages are available to facilitate this process. For metabolomics data, tools like XCMS and its derivatives can be used for peak picking, retention time correction, and alignment. For proteomics data from SILAC-type experiments, software such as MaxQuant is widely used for protein identification and quantification. More specialized software like Deuteros has been developed for the rapid analysis and visualization of data from differential hydrogen-deuterium exchange experiments. These tools help to automate the data analysis pipeline, correct for natural isotope abundance, and perform statistical tests to identify significant changes.

Table 2: Examples of Computational Tools for Stable Isotope Labeling Data Analysis

| Tool | Application Area | Key Functions |

|---|---|---|

| MaxQuant | Proteomics (SILAC) | Protein identification and quantification, SILAC-specific analysis workflows |

| XCMS | Metabolomics | Peak detection, retention time alignment, metabolite annotation |

| Deuteros | HDX-MS | Rapid analysis and visualization of differential deuterium exchange data |

| SIMMR | Ecology (can be adapted) | Analysis of stable isotope mixing models |

Q & A

Q. What are the primary applications of L-Lysine-3,3,4,4,5,5,6,6-D8 HCl in proteomics and metabolic studies?

L-Lysine-D8 HCl is extensively used in Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for quantitative proteomics. Its deuteration enables precise tracking of protein synthesis and turnover by introducing a mass shift detectable via mass spectrometry (MS). For example, in SILAC workflows, "heavy" D8-lysine is incorporated into proteins during cell culture, allowing direct comparison with "light" (non-deuterated) samples for relative quantification . This method is critical for studying dynamic processes like cancer-associated fibroblast signaling and neuronal differentiation .

Q. Why is deuteration at positions 3,3,4,4,5,5,6,6 advantageous for isotopic labeling?

Deuteration at these positions minimizes metabolic interference and ensures stable isotopic incorporation. The eight deuterium atoms create a distinct mass shift (+8 Da) in MS analysis, simplifying differentiation from endogenous lysine. This specificity is vital for reducing background noise in complex biological samples, such as yeast mutant studies where D8-lysine was used to label proteins for MS-based turnover analysis . The positions are chosen to avoid enzymatic cleavage sites, preserving label integrity during proteolytic digestion .

Advanced Research Questions

Q. What methodological considerations are critical for incorporating L-Lysine-D8 HCl into SILAC workflows?

- Isotopic Purity : Ensure ≥98% deuterium enrichment (as specified in commercial batches) to prevent overlap with natural isotopic peaks .

- Cell Culture Optimization : Use lysine-deficient media to force metabolic reliance on supplemented D8-lysine. For example, mammalian cells were cultured in SILAC RPMI with 4 mM D8-lysine to achieve >95% incorporation .

- Validation : Perform MS/MS to confirm label retention post-digestion. In neuronal studies, NeuCode-SILAC required buffer exchange and sequential centrifugation to minimize contamination before MS analysis .

Q. How can researchers address discrepancies in protein quantification due to variable deuteration efficiency?

- Normalization : Use internal standards, such as 13C6/15N2-arginine, to correct for technical variability .

- Control Experiments : Compare labeled vs. unlabeled samples in parallel to identify artifacts from partial deuteration or metabolic scrambling. For instance, in yeast studies, combining mutant (D8-lysine) and wild-type (non-deuterated) cultures required rigorous centrifugation protocols to isolate labeled proteins .

- Data Analysis Tools : Employ software like Proteome Discoverer to filter out low-confidence peaks and validate isotopic patterns .

Q. What are the challenges in synthesizing high-purity L-Lysine-D8 HCl, and how are they mitigated?

Synthesis involves deuterium exchange at specific carbons using catalytic methods or custom enzymatic pathways. Key challenges include:

- Isotopic Scrambling : Avoided by using protected intermediates (e.g., Fmoc-3,3,4,4,5,5,6,6-D8-Lys(Boc)-OH) during solid-phase peptide synthesis .

- Purification : Reverse-phase HPLC or ion-exchange chromatography ensures ≥98 atom% D purity, as seen in commercial batches .

- Stability Testing : Monitor degradation under storage conditions (e.g., hygroscopicity) using NMR or MS .

Q. How does L-Lysine-D8 HCl facilitate structural studies of macrocyclic peptides?

In streptide biosynthesis, deuterated lysine derivatives were used to resolve crosslinking patterns via Marfey's analysis and nuclear magnetic resonance (NMR). The deuteration provided distinct spectral signatures, enabling elucidation of lysine-to-tryptophan crosslinks in the peptide backbone .

Methodological Tables

Q. Table 1. Key Parameters for SILAC Labeling with L-Lysine-D8 HCl

Q. Table 2. Troubleshooting Common Issues

| Issue | Solution |

|---|---|

| Low Label Incorporation | Increase incubation time or lysine concentration |

| Spectral Overlap | Use higher-resolution MS (e.g., Orbitrap) |

| Metabolic Scrambling | Validate with 13C/15N-arginine controls |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.